Lipophilicity Advantage (XLogP3) of the 6-Methoxy Derivative Over the 6-Hydroxy Analog
The computed lipophilicity (XLogP3) of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is 1.4 [1], compared to XLogP3 of approximately 0 for the direct 6-hydroxy analog N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide [2]. This 1.4-unit increase in XLogP3 falls within the optimal range (1–3) for oral drug-likeness per Lipinski's guidelines, whereas the hydroxy analog is at the lower limit for passive membrane permeation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide: XLogP3 ≈ 0 |
| Quantified Difference | ΔXLogP3 = +1.4 |
| Conditions | In silico prediction (XLogP3 algorithm); PubChem and Kuujia computed properties |
Why This Matters
Users selecting compounds for cell-based assays or in vivo studies should prioritize the 6-methoxy analog when moderate lipophilicity and membrane permeability are required, as the 6-hydroxy analog may exhibit insufficient passive diffusion.
- [1] PubChem. N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide. CID 91628511. Computed Properties: XLogP3-AA = 1.4. View Source
- [2] Kuujia. CAS 2034254-74-3: N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide. Computed Properties: XLogP3 = 0. View Source
